molecular formula C12H20O3 B1661295 Ethyl 5,5-dimethyl-2-oxocycloheptane-1-carboxylate CAS No. 89330-16-5

Ethyl 5,5-dimethyl-2-oxocycloheptane-1-carboxylate

Cat. No.: B1661295
CAS No.: 89330-16-5
M. Wt: 212.28
InChI Key: ZIINFZGNQPAVTH-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-2-oxocycloheptane-1-carboxylate is an organic compound with the molecular formula C12H20O3. It is a derivative of cycloheptanone, featuring an ethyl ester group and two methyl groups at the 5-position. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5-dimethyl-2-oxocycloheptane-1-carboxylate typically involves the esterification of 5,5-dimethyl-2-oxocycloheptanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethyl-2-oxocycloheptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 5,5-dimethyl-2-oxocycloheptane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 5,5-dimethyl-2-oxocycloheptane-1-carboxylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further biochemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxocyclopentanecarboxylate: A similar ester with a five-membered ring.

    Ethyl 2,2-dimethyl-5-oxocyclopentane-1-carboxylate: Another ester with a similar structure but a different ring size and substitution pattern.

Uniqueness

Ethyl 5,5-dimethyl-2-oxocycloheptane-1-carboxylate is unique due to its seven-membered ring and specific substitution pattern, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 5,5-dimethyl-2-oxocycloheptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-4-15-11(14)9-5-7-12(2,3)8-6-10(9)13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIINFZGNQPAVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CCC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40753205
Record name Ethyl 5,5-dimethyl-2-oxocycloheptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40753205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89330-16-5
Record name Ethyl 5,5-dimethyl-2-oxocycloheptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40753205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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